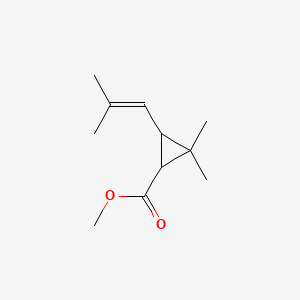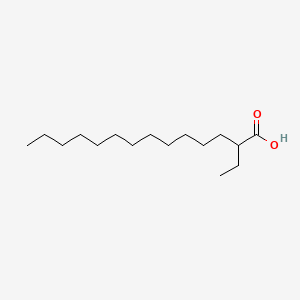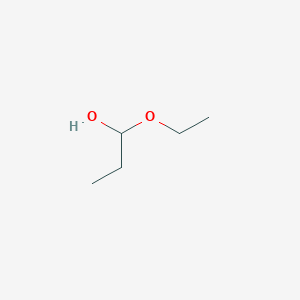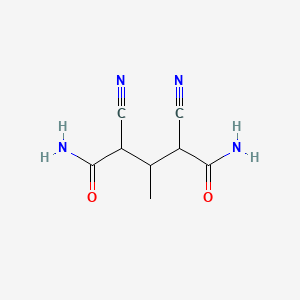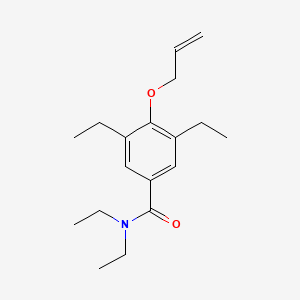
2-aminoethyl 2,6-diaminohexanoate trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-aminoethyl 2,6-diaminohexanoate trihydrochloride is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications. It is a stable, water-soluble compound used extensively in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride typically involves the esterification of L-lysine with 2-aminoethanol, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar esterification processes. The purification of the compound is achieved through crystallization and filtration techniques to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions: 2-aminoethyl 2,6-diaminohexanoate trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products .
科学研究应用
2-aminoethyl 2,6-diaminohexanoate trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Serves as a substrate in enzymatic reactions and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations .
作用机制
The mechanism of action of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit microbial growth by disrupting cell wall synthesis and function .
相似化合物的比较
L-Lysine: A naturally occurring amino acid with similar structural features but different functional properties.
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties and applications in food preservation.
2-Aminoethyl L-cysteine: A structurally related compound with distinct biological activities.
Uniqueness: 2-aminoethyl 2,6-diaminohexanoate trihydrochloride is unique due to its specific esterification with 2-aminoethanol, which imparts distinct chemical and biological properties. Its stability, water solubility, and versatility in various applications make it a valuable compound in scientific research and industrial processes.
属性
CAS 编号 |
70198-23-1 |
|---|---|
分子式 |
C8H22Cl3N3O2 |
分子量 |
298.6 g/mol |
IUPAC 名称 |
2-aminoethyl (2S)-2,6-diaminohexanoate;trihydrochloride |
InChI |
InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H/t7-;;;/m0.../s1 |
InChI 键 |
SAKAHFSYUHWBLG-QTPLPEIMSA-N |
SMILES |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl |
手性 SMILES |
C(CCN)C[C@@H](C(=O)OCCN)N.Cl.Cl.Cl |
规范 SMILES |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl |
Key on ui other cas no. |
70198-23-1 104068-74-8 |
序列 |
K |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




